molecular formula C12H15N3O B15359159 4-Imidazol-1-yl-2-propan-2-yloxyaniline

4-Imidazol-1-yl-2-propan-2-yloxyaniline

Cat. No.: B15359159
M. Wt: 217.27 g/mol
InChI Key: KXPZFNOYCZEIEC-UHFFFAOYSA-N
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Description

4-Imidazol-1-yl-2-propan-2-yloxyaniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-2-propan-2-yloxyaniline typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

  • Attachment of the Aniline Group: The aniline group can be introduced through a nitration reaction followed by reduction.

  • Introduction of the Propan-2-yloxy Substituent: The propan-2-yloxy group can be added via a substitution reaction using propan-2-ol as the reactant.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Imidazol-1-yl-2-propan-2-yloxyaniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form a nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The propan-2-yloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Nitro-4-imidazol-1-yl-2-propan-2-yloxyaniline

  • Reduction: Amine-4-imidazol-1-yl-2-propan-2-yloxyaniline

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-Imidazol-1-yl-2-propan-2-yloxyaniline has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: It may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Imidazol-1-yl-2-propan-2-yloxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

  • 1-Methylimidazole

  • 2-Phenylimidazole

  • 4-Methyl-2-propan-2-yloxyaniline

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-imidazol-1-yl-2-propan-2-yloxyaniline

InChI

InChI=1S/C12H15N3O/c1-9(2)16-12-7-10(3-4-11(12)13)15-6-5-14-8-15/h3-9H,13H2,1-2H3

InChI Key

KXPZFNOYCZEIEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2C=CN=C2)N

Origin of Product

United States

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